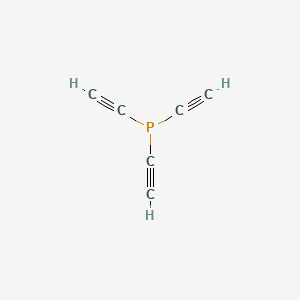
Triethynylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethynylphosphane, also known as this compound, is a useful research compound. Its molecular formula is C6H3P and its molecular weight is 106.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Triethynylphosphane is primarily recognized for its utility as a ligand in catalysis. Its ability to stabilize metal complexes makes it an essential component in various catalytic processes.
- Metal Complex Formation : this compound forms stable complexes with transition metals, enhancing their catalytic activity. For instance, studies have shown that when coordinated with palladium or platinum, this compound can facilitate cross-coupling reactions effectively .
- Catalytic Properties : The compound has been utilized in the synthesis of complex organic molecules through various catalytic pathways. Its bulky ethynyl groups provide steric hindrance, which can influence the selectivity and efficiency of reactions .
| Metal Complex | Catalytic Reaction | Efficiency |
|---|---|---|
| Palladium | Cross-coupling | High yield |
| Platinum | Hydrogenation | Enhanced selectivity |
Materials Science
In materials science, this compound has been explored for its potential in developing novel materials with unique properties.
- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that polymers modified with this compound exhibit improved resilience and durability .
- Nanostructured Materials : The compound's ability to form stable complexes with metal nanoparticles opens avenues for creating nanostructured materials with tailored functionalities. These materials have applications in sensors and electronic devices .
Biological Applications
Emerging research has begun to investigate the biological implications of this compound.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. This potential has prompted further investigation into its efficacy as a therapeutic agent .
- Bioconjugation : The ethynyl groups in this compound can be utilized for bioconjugation, allowing for the attachment of biomolecules to surfaces or other carriers. This property is particularly useful in drug delivery systems where targeted therapy is desired .
Case Study 1: Catalytic Efficiency
In a study examining the use of this compound as a ligand for palladium-catalyzed reactions, researchers found that the ligand significantly increased the reaction rate and product yield compared to traditional phosphine ligands. The study highlighted the importance of steric effects introduced by the ethynyl groups in influencing catalytic performance.
Case Study 2: Material Development
Research on polymer composites incorporating this compound demonstrated enhanced thermal stability and mechanical strength. These composites were tested under various conditions, revealing their potential use in high-performance applications such as aerospace and automotive industries.
Eigenschaften
CAS-Nummer |
687-80-9 |
|---|---|
Molekularformel |
C6H3P |
Molekulargewicht |
106.06 g/mol |
IUPAC-Name |
triethynylphosphane |
InChI |
InChI=1S/C6H3P/c1-4-7(5-2)6-3/h1-3H |
InChI-Schlüssel |
BAOONLPEQZTTSS-UHFFFAOYSA-N |
SMILES |
C#CP(C#C)C#C |
Kanonische SMILES |
C#CP(C#C)C#C |
Synonyme |
triethynylphosphine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















